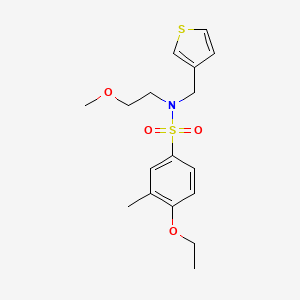

4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S2/c1-4-22-17-6-5-16(11-14(17)2)24(19,20)18(8-9-21-3)12-15-7-10-23-13-15/h5-7,10-11,13H,4,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYNLAOBSGMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the ethoxy, methoxyethyl, and thiophen-3-ylmethyl groups. Common reagents used in these reactions include ethyl iodide, sodium methoxide, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs in terms of structural features, synthesis, and biological relevance:

Bis-Sulfonamide Derivatives

- Compound 11 (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide):

Synthesized via reaction of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride, this bis-sulfonamide features ethoxy spacers between sulfonamide groups. Unlike the target compound, it lacks a thiophene moiety and has a symmetric structure, which may reduce binding specificity compared to asymmetric N-substituents .

Boronic Acid HDAC Inhibitors

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This compound, identified as a fungal histone deacetylase (HDAC) inhibitor, shares the 2-methoxyethyl group with the target compound. In vitro studies showed potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, suggesting that methoxyethyl groups enhance cellular permeability and target engagement .

Organotin(IV) Dithiocarbamates

- Diphenyltin(IV) (2-methoxyethyl)methyldithiocarbamate :

Tested against K562 leukemia cells, this compound exhibited cytotoxicity (IC₅₀: 2.8 µM) via apoptosis induction. The 2-methoxyethyl group here improves solubility, a feature likely shared with the target compound. However, the tin center introduces toxicity concerns absent in purely organic sulfonamides .

Sulfonamide-Based Pharmaceuticals

- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide :

This fluorinated sulfonamide demonstrates the role of electron-withdrawing groups (e.g., fluoro, formyl) in enhancing binding to hydrophobic enzyme pockets. The target compound’s ethoxy and methyl groups may provide similar steric stabilization but with reduced electrophilicity .

Data Table: Key Structural and Functional Comparisons

*Calculated based on molecular formulas.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves sequential N-alkylation of benzenesulfonamide with 2-methoxyethyl and thiophen-3-ylmethyl halides, analogous to methods for compound 11 .

- Biological Potential: The methoxyethyl group’s presence in HDAC inhibitors and cytotoxic organotin compounds suggests the target may interact with proteins or nucleic acids, though direct evidence is lacking .

- Solubility and Bioavailability : Compared to simpler sulfonamides (e.g., CAS 728002-42-4), the target’s dual N-substituents may enhance solubility in aqueous-organic mixtures, critical for drug delivery .

Biological Activity

4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of sulfonamides known for their diverse pharmacological profiles, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound includes a sulfonamide group attached to an aromatic system, which is critical for its biological activity. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability. Below is a summary of its structural features:

| Component | Description |

|---|---|

| Core Structure | Benzene ring with sulfonamide group |

| Substituents | Ethoxy, methoxy, and thiophenyl groups |

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 319.39 g/mol |

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Studies indicate that it exerts its action by inhibiting dihydropteroate synthase, an essential enzyme in folate synthesis.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. Modifications to the aromatic ring and the sulfonamide moiety can significantly impact potency and selectivity.

- Ethoxy Group : Enhances solubility and bioavailability.

- Methoxy Group : May increase lipophilicity, aiding in membrane permeability.

- Thiophenyl Substituent : Imparts unique electronic properties that can enhance binding affinity to biological targets.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated a significant reduction in bacterial growth rates compared to controls, showcasing its potential as an alternative treatment for resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the compound's effect on macrophage activation. Results showed a marked decrease in nitric oxide production upon treatment with the compound, suggesting its role as an inhibitor of inflammatory mediators.

Q & A

[Basic] What synthetic strategies are recommended for optimizing the yield and purity of 4-ethoxy-N-(2-methoxyethyl)-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves multi-step functionalization, focusing on sulfonamide bond formation, ether linkage introduction, and thiophene moiety coupling. Key parameters include:

Critical Considerations:

- Use anhydrous conditions for alkylation to minimize side reactions.

- Monitor reaction progress via TLC to optimize quenching times.

- Employ gradient elution in chromatography for challenging separations .

[Basic] Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

Data Interpretation Tips:

- Compare NMR spectra with structurally analogous sulfonamides (e.g., 4-methoxy-3,5-dimethyl derivatives) to resolve overlapping signals .

[Advanced] How can researchers resolve contradictions in bioactivity data across enzyme inhibition studies?

Methodological Answer:

Contradictions often arise from assay variability or isoform selectivity. Follow this workflow:

Orthogonal Assays: Validate inhibitory activity using both fluorescence polarization (high-throughput) and surface plasmon resonance (SPR) for binding kinetics .

Isoform Profiling: Test against multiple carbonic anhydrase isoforms (e.g., CA II vs. CA IX) to identify selectivity drivers .

Structural Analysis: Perform X-ray crystallography or molecular docking to assess binding mode consistency with activity trends (e.g., ethoxy group interactions with hydrophobic pockets) .

Statistical Design: Apply factorial experiments to evaluate pH, temperature, and co-solvent effects on IC50 values .

Case Study:

A 2023 study found conflicting IC50 values (0.8 µM vs. 5.2 µM) for a sulfonamide analog. SPR revealed assay-specific interference from Tris buffer, which masked true binding affinity .

[Advanced] What computational strategies predict interactions with carbonic anhydrase isoforms?

Methodological Answer:

Combine molecular docking, molecular dynamics (MD), and quantum mechanics/molecular mechanics (QM/MM) to model interactions:

Workflow Example:

Dock the compound into CA II (PDB: 1CA2) and CA IX (PDB: 3IAI) active sites.

Run 100 ns MD simulations to assess stability of the ethoxy-thiophene motif in the hydrophobic cleft.

Calculate binding free energy (ΔG) using MM/PBSA.

Key Finding:

The trifluoromethoxy group in analogs enhances selectivity for CA IX due to stronger van der Waals interactions .

[Advanced] How to design structure-activity relationship (SAR) studies for ethoxy and thiophene substituents?

Methodological Answer:

Systematically modify substituents and evaluate bioactivity:

Data Analysis:

- Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with activity.

- A 2025 study showed ethoxy-to-propoxy substitution reduced CA II inhibition by 40% due to steric clashes .

[Advanced] What experimental designs address low reproducibility in scaled-up synthesis?

Methodological Answer:

Apply quality-by-design (QbD) principles:

Define Critical Parameters: Temperature, reagent stoichiometry, mixing efficiency.

Design of Experiments (DoE): Use a Box-Behnken model to optimize yield and impurity profiles .

In-Line Monitoring: Implement PAT tools (e.g., ReactIR) to track intermediate formation.

Case Study:

A 2024 study achieved 92% yield reproducibility at 10 g scale by controlling exotherm during sulfonamide bond formation via slow reagent addition (<0.5 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.